Methyl 3,4-dichlorobenzoate
Overview
Description
Methyl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C8H6Cl2O2 . It is a solid substance at room temperature . The CAS number for this compound is 2905-68-2 .
Molecular Structure Analysis
The molecular weight of Methyl 3,4-dichlorobenzoate is 205.04 g/mol . The IUPAC name for this compound is methyl 3,4-dichlorobenzoate . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are also available .Physical And Chemical Properties Analysis
Methyl 3,4-dichlorobenzoate is a solid at room temperature . It has a boiling point of 264°C at 760 mmHg and a melting point of 44°C .Scientific Research Applications
Solubility and Chemical Behavior
Experimental and Predicted Solubility The solubility of 3,4-dichlorobenzoic acid, a compound related to Methyl 3,4-dichlorobenzoate, was studied in various solvents, including methyl butyrate and binary aqueous–ethanol solvent mixtures. The data were correlated with the Abraham solvation parameter model, providing insights into the behavior of similar compounds in different solvents (Wilson et al., 2012).
Reactivity in Radical Nucleophilic Substitution Reactions Methyl 3,4-dichlorobenzoate's reactivity was studied in the context of radical nucleophilic substitution reactions. The study provided insights into the regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions, offering a theoretical basis for understanding the reactivity of these compounds (Montañez et al., 2010).
Environmental and Biological Interactions
Biodegradation Studies The biodegradation of 3,4-dichlorobenzoic acid (related to Methyl 3,4-dichlorobenzoate) was investigated using specific bacteria like Corynebacterium jeikeium and Edwardsiella tarda. These studies are crucial for understanding how such compounds can be broken down in the environment and their potential applications in bioremediation (Alqudah et al., 2014), (Alqudah & Jaafreh, 2020).
Applications in Molecular Structure Studies Methyl 3,4-dichlorobenzoate has been used in molecular structure and vibrational spectra studies. For instance, the Fourier transform infrared and Raman spectra of the molecule were analyzed, providing a deeper understanding of its molecular structure and properties (Xuan & Zhai, 2011).
Safety and Hazards
Methyl 3,4-dichlorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
properties
IUPAC Name |
methyl 3,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICGATIORFSOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183290 | |
Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dichlorobenzoate | |
CAS RN |
2905-68-2 | |
Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,4-dichlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,4-dichlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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